6-(1,3-benzodioxol-5-yl)-N-(1-ethyl-1H-pyrazol-4-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1,3-Benzodioxol-5-yl)-N~4~-(1-ethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzodioxol-5-yl)-N~4~-(1-ethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chloromethylation agents, nitriles, and reducing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzodioxol-5-yl)-N~4~-(1-ethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(1,3-Benzodioxol-5-yl)-N~4~-(1-ethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-N~4~-(1-ethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The compound may bind to enzymes or receptors, altering their activity and resulting in downstream effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
- N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
Uniqueness
6-(1,3-Benzodioxol-5-yl)-N~4~-(1-ethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of benzodioxole, pyrazole, and isoxazolo[5,4-b]pyridine moieties. This structural complexity provides it with distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C20H17N5O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-N-(1-ethylpyrazol-4-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N5O4/c1-3-25-9-13(8-21-25)22-19(26)14-7-15(23-20-18(14)11(2)24-29-20)12-4-5-16-17(6-12)28-10-27-16/h4-9H,3,10H2,1-2H3,(H,22,26) |
InChI Key |
QJVKSONJJHDMIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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